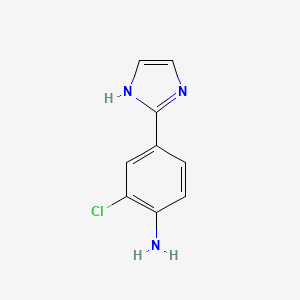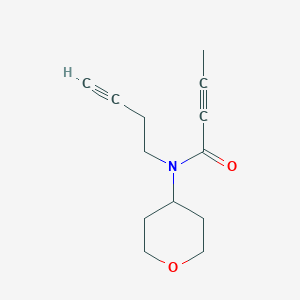![molecular formula C19H15ClN2OS2 B2750718 2-[(4-Chlorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686771-12-0](/img/structure/B2750718.png)
2-[(4-Chlorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[2,3-d]pyrimidines are a class of compounds that have shown a wide range of biological activity . They are of great interest due to their potential in the development of new therapies .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines often involves the cyclization of acylated aminopyrimidines . For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines can vary depending on the substituents attached to the pyrimidine ring . The nitrogen atom’s location in the pyridine ring can also result in different possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines often involve cyclization reactions . For instance, in the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Aplicaciones Científicas De Investigación
Antitumor Activity
Derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antitumor activity. These compounds showed potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Some compounds demonstrated activity nearly as potent as the reference drug doxorubicin, indicating their potential as anticancer agents (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Pyrimidine derivatives have also been investigated for their antimicrobial properties. Studies have synthesized compounds that showed moderate activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting their use in developing new antimicrobial agents (J.V.Guna & D.M.Purohit, 2012).
Inhibition of Thymidylate Synthase
Certain pyrimidine analogues were designed as inhibitors of thymidylate synthase (TS), showing significant antitumor and antibacterial potential. These compounds were evaluated for their inhibitory activity against TS from various sources, including human and bacterial, and displayed potent inhibition, suggesting their use in chemotherapy and antibacterial therapy (Gangjee et al., 1996).
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Research on dual thymidylate synthase and dihydrofolate reductase inhibitors has led to the synthesis of classical and nonclassical analogues showing high potency. These compounds represent potential therapeutic agents for the treatment of diseases where inhibition of both enzymes is beneficial (Gangjee et al., 2008).
Regioselective Synthesis Applications
Studies have also focused on the regioselective synthesis of pyrimidin-4(3H)-ones, yielding compounds with diverse substituents. These synthesis methods offer valuable pathways for creating a wide range of derivatives for further pharmacological exploration (Josiane M. dos Santos et al., 2015).
Mecanismo De Acción
Target of Action
It belongs to the class of pyrido[2,3-d]pyrimidines, which are known to exhibit a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities . They have been studied for their interactions with various targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
Pyrido[2,3-d]pyrimidines are known to interact with their targets in various ways, affecting different signaling pathways
Biochemical Pathways
Pyrido[2,3-d]pyrimidines have been found to affect various cancer targets and their signaling pathways
Result of Action
Compounds of the pyrido[2,3-d]pyrimidine class are known to exhibit a wide range of biological activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities
Direcciones Futuras
The future directions in the research of pyrido[2,3-d]pyrimidines are likely to involve the development of new synthetic methods and the exploration of their therapeutic potential . Given their wide range of biological activity, pyrido[2,3-d]pyrimidines are expected to continue to be a focus of medicinal chemistry research .
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2OS2/c20-14-8-6-13(7-9-14)12-25-19-21-16-10-11-24-17(16)18(23)22(19)15-4-2-1-3-5-15/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOLJZLHEWDCPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2750637.png)

![3-methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2750639.png)
![N-[2-[4-(2,5-Dimethylphenoxy)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2750640.png)
![({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate](/img/structure/B2750642.png)
![5-[(3-methylbutanoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide](/img/structure/B2750644.png)

![Methyl 4-(2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamido)benzoate](/img/structure/B2750646.png)
![N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2750650.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2750653.png)
![6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2750654.png)
![[4-[(4-Methylphenyl)sulfonylamino]naphthalen-1-yl] butanoate](/img/structure/B2750655.png)
![N-[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]but-2-ynamide](/img/structure/B2750656.png)
